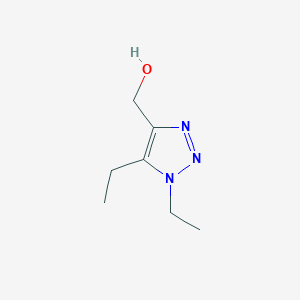

(diethyl-1H-1,2,3-triazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(diethyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that is part of a broader class of 1,2,3-triazole derivatives. These compounds are known for their diverse range of biological activities and applications in various fields of chemistry. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a crucial structural motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules.

Synthesis Analysis

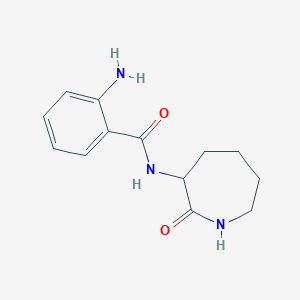

The synthesis of triazole derivatives can be achieved through various methods. Although the provided papers do not directly discuss the synthesis of this compound, they do provide insight into related synthetic processes. For instance, the electrochemical utilization of methanol as a C1 source in the synthesis of 2,3-dihydroquinazolin-4(1H)-one demonstrates the activation and utilization of methanol in cyclization reactions with 2-aminobenzamides . This method proceeds without the need for metal catalysts or external oxidants, which could be relevant for the synthesis of triazole alcohols.

Molecular Structure Analysis

The molecular structure of triazole alcohols like this compound is characterized by the presence of a triazole ring and a hydroxyl group. The triazole ring is a stable structure that can engage in hydrogen bonding due to the presence of nitrogen atoms. The hydroxyl group contributes to the compound's solubility in polar solvents and can participate in further chemical reactions.

Chemical Reactions Analysis

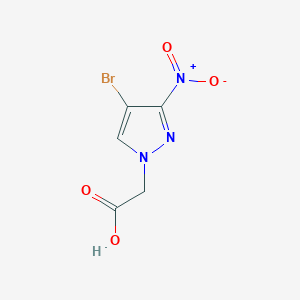

Triazole alcohols can undergo various chemical reactions, including alkylation, acylation, and oxidation. The unexpected methylation of hydroxyls in the synthesis of 1H-1,2,4-triazole alcohol derivatives containing a ferrocenyl moiety indicates that methanol can act as a methylating agent under certain conditions . This suggests that this compound could potentially undergo similar reactions, leading to the formation of methylated derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole alcohols are influenced by their molecular structure. The presence of the triazole ring and hydroxyl group affects the compound's boiling point, melting point, solubility, and reactivity. The hydroxyl group makes the compound more polar and potentially increases its solubility in water and other polar solvents. The triazole ring contributes to the compound's stability and its ability to participate in hydrogen bonding, which can affect its interaction with biological targets.

Scientific Research Applications

Methanol as a Solvent and Intermediate in Organic Synthesis

Methanol, including derivatives like (diethyl-1H-1,2,3-triazol-4-yl)methanol, plays a crucial role in organic synthesis. It serves as a solvent and a reactant in various chemical reactions due to its polarity and ability to participate in hydrogen bonding. For example, methanol is involved in the synthesis of 1,2-oxazines and 1,2-benzoxazines, compounds that are synthesized through the dehydration of dihydro-hydroxy-oxazines obtained from the cyclization of acyl-nitrosopentenes. This process highlights methanol's role in facilitating cyclization reactions, crucial for producing heterocyclic compounds with applications in pharmaceuticals and materials science (Sainsbury, 1991).

Methanol in Fuel Cell Technology

Methanol, and by extension its derivatives, are explored for their potential in fuel cell technology, specifically in direct methanol fuel cells (DMFCs). These fuel cells convert the chemical energy of methanol directly into electricity, presenting an efficient and environmentally friendly energy source. The methanol crossover from the anode to the cathode is a significant challenge in DMFC technology, affecting the cell's efficiency and performance. Research efforts are dedicated to understanding and mitigating methanol crossover to enhance the commercial viability of DMFCs (Heinzel & Barragán, 1999).

Methanol in Hydrocarbon Production

The conversion of methanol to hydrocarbons, particularly in the methanol-to-olefins (MTO) process, represents another critical area of research. This process is a key route for producing ethylene and propylene, fundamental building blocks for the petrochemical industry. Catalysts, such as SAPO-34 zeolites, play a vital role in the MTO process, influencing the selectivity towards desired hydrocarbon products. The research on methanol conversion provides insights into optimizing catalyst performance and reaction conditions to improve yield and selectivity for light olefins (Varbanov, Liew, Jitkarnka, & Chulalongkorn, 2014).

Methanol as a Marker for Insulating Paper Degradation

In the electrical engineering field, methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. The presence of methanol in transformer oil can indicate the degradation of insulating paper, a critical component for the reliable operation of transformers. This application of methanol highlights its utility beyond chemical synthesis, extending to diagnostics and maintenance in power systems (Jalbert et al., 2019).

Mechanism of Action

Target of Action

(Diethyl-1H-1,2,3-triazol-4-yl)methanol is a complex compound with potential biological activity. Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

The presence of the triazole ring in the compound could potentially influence its pharmacokinetic properties, as triazole derivatives are known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, suggesting that this compound may have a range of effects at the molecular and cellular level .

Safety and Hazards

Future Directions

The 1H-1,2,3-triazole molecules play a vital role in pharmaceuticals and agrochemicals . They have a broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Recent literature studies demonstrated that 1H-1,2,3-triazole ring-containing heterocycles show superior carbonic anhydrase inhibitors . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

properties

IUPAC Name |

(1,5-diethyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-7-6(5-11)8-9-10(7)4-2/h11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPOYPGKVAMLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)

![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)

![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520561.png)

![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)